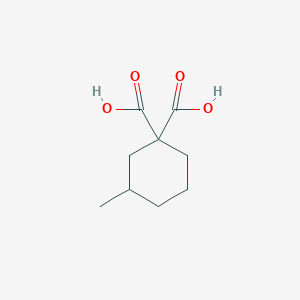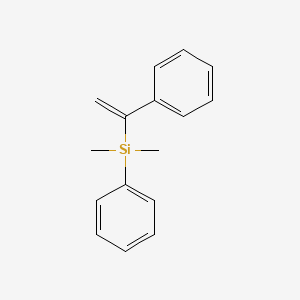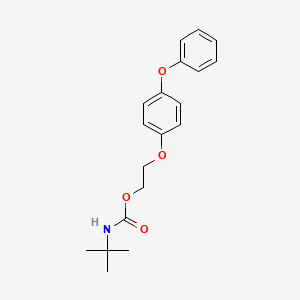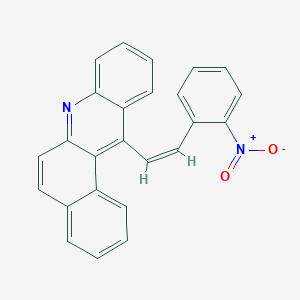
Benzo(b)pyrene-6,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)pyrene-6,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a hydroxylated form of benzo(b)pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in environmental pollution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-6,12-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Hydrolysis: Following the formation of epoxides, hydrolysis can be employed to convert these intermediates into diols.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)pyrene-6,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol into other hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Quinones: Formed through oxidation.
Hydrocarbon Derivatives: Formed through reduction.
Substituted Aromatics: Formed through electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Benzo(b)pyrene-6,12-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in environmental monitoring to assess pollution levels and the presence of PAHs in various samples.
Wirkmechanismus
The mechanism of action of benzo(b)pyrene-6,12-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into diol epoxides that can interact with DNA and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(e)pyrene: A less common isomer of benzo(a)pyrene.
Cyclopentapyrenes: Related compounds with similar structures.
Dibenzopyrenes: Another class of PAHs with multiple fused rings.
Uniqueness
Benzo(b)pyrene-6,12-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the behavior of hydroxylated PAHs and their potential health effects.
Eigenschaften
CAS-Nummer |
63148-08-3 |
|---|---|
Molekularformel |
C20H12O2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
benzo[b]pyrene-6,12-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H |
InChI-Schlüssel |
FLRFEERYOMEBKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)

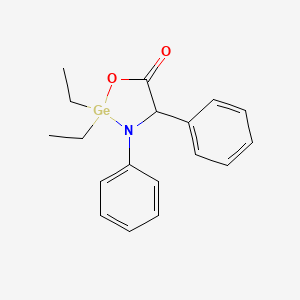
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

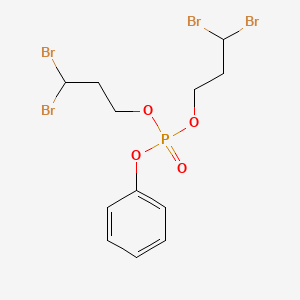
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
